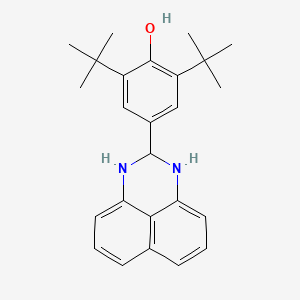![molecular formula C12H13NO2S3 B4971637 N-[2-(phenylthio)ethyl]-2-thiophenesulfonamide](/img/structure/B4971637.png)
N-[2-(phenylthio)ethyl]-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(phenylthio)ethyl]-2-thiophenesulfonamide, commonly known as PTET, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities. PTET has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-viral activities.
作用机制
The mechanism of action of PTET is not fully understood. However, it has been proposed that PTET exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 and histone deacetylase. PTET has also been shown to interact with various cellular signaling pathways, including the nuclear factor-kappaB (NF-kappaB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
PTET has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. PTET has also been shown to induce apoptosis in cancer cells, which is a crucial mechanism for the elimination of cancer cells. Additionally, PTET has been shown to inhibit the replication of HIV, which is a major cause of acquired immunodeficiency syndrome (AIDS).
实验室实验的优点和局限性
PTET has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Additionally, PTET has been extensively studied for its biological activities, which makes it a valuable tool for investigating various cellular processes. However, PTET also has some limitations for lab experiments. It has been shown to possess cytotoxicity at high concentrations, which may limit its use in certain assays. Additionally, PTET has poor solubility in water, which may limit its bioavailability.
未来方向
There are several future directions for the study of PTET. One potential direction is to investigate the structure-activity relationship of PTET and its analogs to identify more potent and selective compounds. Another direction is to investigate the potential therapeutic applications of PTET in various diseases, including cancer, inflammatory diseases, and viral infections. Additionally, the development of novel drug delivery systems may improve the bioavailability and efficacy of PTET.
合成方法
PTET can be synthesized using various methods, including the reaction of 2-bromoethyl phenyl sulfide with thiophene-2-sulfonamide, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 2-chloroethyl phenyl sulfide with thiophene-2-sulfonamide, followed by the substitution of chlorine with a thiol group using sodium thiolate.
科学研究应用
PTET has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. PTET has also been shown to possess anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, PTET has been shown to possess anti-viral activity against human immunodeficiency virus (HIV) by inhibiting the viral replication cycle.
属性
IUPAC Name |
N-(2-phenylsulfanylethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S3/c14-18(15,12-7-4-9-17-12)13-8-10-16-11-5-2-1-3-6-11/h1-7,9,13H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWNJBAHVNQOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4971570.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide](/img/structure/B4971573.png)
![3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4971578.png)
![1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4971590.png)
![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971594.png)
![5-nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B4971602.png)
![methyl 4,5-dimethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4971609.png)
![1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol](/img/structure/B4971619.png)
![N-3-isoxazolyl-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4971622.png)
![N-[2,2,2-trichloro-1-({[(3-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4971623.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyrazinylmethyl)amino]nicotinamide](/img/structure/B4971635.png)
![3,4-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4971642.png)
